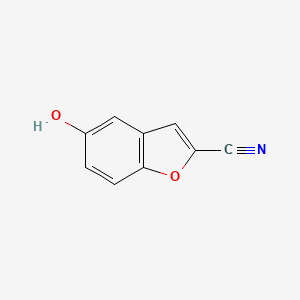

5-Hydroxybenzofuran-2-carbonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-hydroxy-1-benzofuran-2-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5NO2/c10-5-8-4-6-3-7(11)1-2-9(6)12-8/h1-4,11H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRWBOAKFHNGZHF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)C=C(O2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Historical Development and Evolution of Benzofuran Chemistry

Benzofuran (B130515), a heterocyclic compound composed of a fused benzene (B151609) and furan (B31954) ring, is a structural motif of immense importance in chemistry. nih.gov Its journey began in 1870 when William Henry Perkin first synthesized the parent benzofuran ring, then known as coumarone. acs.orgresearchgate.net This discovery laid the groundwork for over a century of exploration into the synthesis and application of its derivatives.

Early synthetic methods were often harsh and limited in scope. However, the 20th and 21st centuries have witnessed a dramatic evolution in benzofuran synthesis, driven by the advent of transition-metal-catalyzed reactions. nih.gov These modern methods offer milder conditions, greater functional group tolerance, and higher yields. A summary of these key developments is presented below.

| Era | Key Synthetic Developments | Catalysts/Reagents | Significance |

| Late 19th Century | Perkin's initial synthesis from coumarin. | Not applicable | First synthesis of the benzofuran core. acs.orgresearchgate.net |

| Mid-20th Century | Development of classical named reactions (e.g., Rap-Stoermer reaction). | Basic catalysts (e.g., triethylamine). | Expansion of routes to substituted benzofurans. |

| Late 20th/Early 21st Century | Rise of transition-metal catalysis. | Palladium, Copper, Rhodium, Nickel, Gold, Silver. nih.govacs.orgresearchgate.net | Milder reaction conditions, higher yields, and broader substrate scope. Enabled complex syntheses. nih.gov |

| Present Day | Focus on C-H activation and green chemistry. | Iodine(III) reagents, metal-free cyclizations. organic-chemistry.org | More atom-economical and environmentally benign synthetic routes. |

This continuous innovation in synthetic methodology has made a vast array of benzofuran derivatives accessible, paving the way for their investigation in various scientific fields. researchgate.net

Structural Significance and Unique Features of the 5 Hydroxybenzofuran Core

The 5-hydroxybenzofuran core is a privileged scaffold found in numerous natural products and synthetic compounds with significant biological activities. nih.govresearchgate.netrsc.org The fusion of the aromatic benzene (B151609) ring with the electron-rich furan (B31954) ring creates a unique electronic structure that is amenable to further functionalization.

The hydroxyl group at the C-5 position is particularly significant for several reasons:

Biological Activity: The phenolic hydroxyl group is often crucial for the biological activity of benzofuran (B130515) derivatives. nih.gov It can act as a hydrogen bond donor, enabling favorable interactions with biological targets such as enzymes and receptors. nih.gov This feature is linked to the observed anti-tumor, antifungal, anti-inflammatory, and antioxidant properties of many 5-hydroxybenzofuran derivatives. nih.govphytojournal.comresearchgate.net

Synthetic Handle: The hydroxyl group provides a reactive site for further chemical modification. It can be alkylated, acylated, or used to direct metallation reactions, allowing for the synthesis of diverse libraries of compounds for structure-activity relationship (SAR) studies.

Electronic Effects: The oxygen atom of the hydroxyl group can donate electron density into the aromatic system, influencing the reactivity of the entire benzofuran ring system in various chemical transformations.

The combination of the planar, aromatic benzofuran system with the reactive C-5 hydroxyl group makes this core an attractive starting point for the design of new functional molecules. nih.govresearchgate.net

Current Academic Research Trends in Nitrile Functionalized Heterocycles

Nitrile-functionalized heterocycles represent a highly important and actively researched class of compounds. The nitrile (cyano) group, with its linear geometry and unique electronic properties, imparts valuable characteristics to a molecule. nih.gov Over 60 small-molecule drugs approved by the FDA contain a nitrile group, highlighting its importance in medicinal chemistry. rsc.org

Current research trends focus on several key aspects of nitrile-functionalized heterocycles:

As Synthetic Intermediates: The nitrile group is exceptionally versatile and can be transformed into a wide array of other functional groups, including amines, amides, carboxylic acids, and tetrazoles. researchgate.net This makes nitrile-containing heterocycles powerful building blocks for the synthesis of more complex molecular architectures. rsc.org

In Drug Design: The incorporation of a nitrile group is a common strategy in drug discovery. researchgate.net Its strong dipole moment and ability to act as a hydrogen bond acceptor allow it to engage in specific interactions with biological targets. nih.gov Furthermore, the nitrile group can serve as a bioisostere for other functional groups like carbonyls or halogens and can improve a drug's pharmacokinetic profile by enhancing metabolic stability and solubility. nih.govresearchgate.net

As Covalent Modifiers: The electrophilic nature of the nitrile carbon makes it a "warhead" capable of forming covalent bonds with nucleophilic residues (like cysteine) in proteins. nih.gov This has led to the development of both reversible and irreversible covalent inhibitors, a rapidly growing area in drug discovery. rsc.org

Novel Synthetic Methods: There is ongoing interest in developing new and efficient methods for introducing the nitrile group onto heterocyclic scaffolds. nih.govfrontiersin.org This includes direct C-H cyanation, photoredox catalysis, and the use of safer, non-toxic cyanating agents.

The table below summarizes the key roles of the nitrile group in modern chemical research.

| Feature of Nitrile Group | Application in Heterocyclic Chemistry | Significance |

| Chemical Reactivity | Can be converted to amines, amides, carboxylic acids, etc. | Versatile synthetic building block. researchgate.net |

| Physicochemical Properties | Strong dipole, hydrogen bond acceptor, low molecular volume. | Enhances binding affinity to biological targets and improves pharmacokinetic properties. nih.govresearchgate.net |

| Electrophilicity | Can react with nucleophiles to form covalent bonds. | Used in the design of covalent inhibitors for therapeutic targets. nih.govrsc.org |

| Bioisosterism | Can mimic other functional groups (e.g., carbonyl, halogens). | Allows for fine-tuning of a molecule's properties in drug design. researchgate.net |

Defining the Scope of 5 Hydroxybenzofuran 2 Carbonitrile Research Within Synthetic and Theoretical Chemistry

Foundation of Benzofuran Ring System Construction

The construction of the benzofuran ring system is a cornerstone of heterocyclic chemistry. Classical and modern methods have been developed to form the crucial C-C and C-O bonds that define this bicyclic heteroaromatic structure. These strategies often involve the cyclization of appropriately substituted phenolic precursors. researchgate.netnih.gov

Michael addition reactions serve as a powerful tool for initiating the cyclization cascade to form benzofurans. This approach typically involves the conjugate addition of a nucleophile to an α,β-unsaturated system, which sets the stage for a subsequent intramolecular cyclization to furnish the benzofuran core.

One notable strategy involves the reaction of hydroquinones with β-dicarbonyl compounds. thieme-connect.de For instance, a method for preparing 5-hydroxybenzofuran derivatives utilizes a PIDA (phenyliodonium diacetate)-mediated oxidative coupling of hydroquinones and β-dicarbonyl compounds. thieme-connect.deresearchgate.net This process is believed to proceed through an initial oxidation of the hydroquinone, followed by a coupling and cyclization sequence. thieme-connect.de Another example is the reaction of benzoquinones with ketene (B1206846) dithioacetals, catalyzed by CuBr₂/BF₃·OEt₂, which proceeds via Michael addition and subsequent cyclization to yield 5-hydroxybenzofurans. thieme-connect.de

A versatile cascade reaction for synthesizing 2-benzofuranyl-3-hydroxyacetones from phenols and 6-acetoxy-β-pyrones has also been reported. rsc.org This sequence is initiated by a transacetalisation/Fries-type rearrangement, followed by a crucial Michael addition and a final ring-opening aromatization step to yield the benzofuran product. rsc.orgamanote.com

Table 1: Examples of Michael Addition-Based Benzofuran Syntheses

| Reactant 1 | Reactant 2 | Catalyst/Reagent | Product Type | Ref |

|---|---|---|---|---|

| Hydroquinone | β-Dicarbonyl compound | PIDA, ZnI₂ | 5-Hydroxybenzofuran | thieme-connect.de |

| Benzoquinone | Ketene dithioacetal | CuBr₂/BF₃·OEt₂ | 5-Hydroxybenzofuran | thieme-connect.de |

Intramolecular cyclization is one of the most direct and widely employed strategies for constructing the benzofuran ring. rsc.org These methods typically involve the formation of a C-O or C-C bond from a suitably functionalized precursor, such as an o-alkynylphenol or a related derivative. rsc.org

A variety of catalysts, including bases and transition metals, can promote the cyclization of o-alkynylphenols. rsc.org For example, the organic superbase phosphazene P4-tBu has been shown to be an active catalyst for the intramolecular cyclization of o-alkynylphenyl ethers through a C-C bond formation, providing 2,3-disubstituted benzofurans under mild, metal-free conditions. rsc.org Another approach involves an acetylene-activated SNAr/intramolecular cyclization cascade, where an ortho-acetylene group facilitates both nucleophilic substitution and subsequent 5-endo-dig cyclization to form the benzofuran ring. rsc.org This method is notable for not requiring a transition metal catalyst and can be performed in water or DMSO. rsc.org

Tandem reactions involving carbolithiation are also effective. The intramolecular carbolithiation–cyclization of 2-bromophenyl-3-phenylprop-2-enyl ether, followed by trapping the lithiated intermediate with electrophiles, provides a convenient route to 2,3-dihydrobenzofurans. tandfonline.com

Cycloaddition reactions provide a convergent and efficient means of assembling the furan (B31954) ring onto a benzene (B151609) precursor. Specifically, [3+2] cycloaddition strategies have been utilized in the synthesis of dihydrobenzofurans. These reactions often involve the reaction of quinones, acting as a two-atom component, with an electron-rich three-atom component. thieme-connect.de

The reaction of benzoquinones with electron-rich olefins is a documented method for preparing dihydrobenzofurans. thieme-connect.de This type of annulation is a key step in building the core structure, which can then be aromatized to the corresponding benzofuran. While less common for the direct synthesis of fully aromatic benzofurans, these cycloaddition approaches are valuable for creating highly substituted dihydrobenzofuran intermediates. The intramolecular Diels-Alder reaction of amidofurans tethered to a benzofuran ring has also been explored as a strategy, highlighting the use of cycloaddition to build complex fused systems. nih.gov

Transition Metal-Catalyzed Synthetic Strategies for Benzofuran Derivatives

Transition metal catalysis has revolutionized the synthesis of benzofurans, offering high efficiency, selectivity, and functional group tolerance. researchgate.net Palladium, copper, and rhodium are among the most frequently used metals for these transformations. nih.govacs.org

Palladium catalysis is a preeminent tool for benzofuran synthesis, largely due to its effectiveness in mediating C-H functionalization and cross-coupling reactions. rsc.orgacs.org These methods allow for the direct formation of C-C and C-O bonds, often under mild conditions.

A palladium-catalyzed tandem C-H functionalization/cyclization of benzoquinones with terminal alkynes has been developed to synthesize 2,3-disubstituted 5-hydroxybenzofuran derivatives. nih.gov A key feature of this protocol is that the benzoquinone acts as both a reactant and an internal oxidant, eliminating the need for an external oxidant, base, or ligand. nih.gov Another innovative method involves the palladium-catalyzed reaction of 2-hydroxystyrenes with iodobenzenes, which proceeds via a C-H activation/oxidation tandem reaction to form the benzofuran product. rsc.orgrsc.org This strategy has been successfully applied to the synthesis of natural products like decursivine. rsc.orgrsc.org

Direct arylation and ring closure of benzofurans with aryl iodides can be achieved using a palladium catalyst, following a Heck-type oxyarylation mechanism. nih.gov This method is robust and allows for the synthesis of a wide range of derivatives with high yields. nih.gov

Table 2: Examples of Palladium-Catalyzed Benzofuran Syntheses

| Substrate 1 | Substrate 2 | Catalyst System | Key Process | Product Type | Ref |

|---|---|---|---|---|---|

| Benzoquinone | Terminal Alkyne | Palladium catalyst | C-H Functionalization/Cyclization | 2,3-Disubstituted 5-Hydroxybenzofuran | nih.gov |

| 2-Hydroxystyrene | Iodobenzene | Palladium catalyst | C-H Activation/Oxidation | Substituted Benzofuran | rsc.orgrsc.org |

| Benzofuran | Hydroxy aryl iodide | Pd(OAc)₂, Ag₂O | Direct Arylation/Ring Closure | Dihydrobenzofuran derivative | nih.gov |

The Sonogashira coupling, a palladium- and copper-cocatalyzed cross-coupling of a vinyl or aryl halide with a terminal alkyne, is a cornerstone of modern organic synthesis. When applied to o-halophenols and terminal alkynes, it provides a powerful and direct route to 2-substituted benzofurans via a one-pot coupling and subsequent intramolecular cyclization (annulation). nih.govacs.orgnih.gov

This tandem process begins with the formation of a C-C bond between the o-halophenol and the alkyne, generating a 2-(1-alkynyl)phenol intermediate. nih.gov This intermediate, often without being isolated, then undergoes an intramolecular 5-exo-dig cyclization to form the benzofuran ring. nih.govacs.org The efficiency of this one-pot procedure has been enhanced by the use of microwave irradiation, which can shorten reaction times and improve yields. nih.gov

The versatility of the Sonogashira coupling-cyclization cascade allows for the synthesis of a wide variety of substituted benzofurans by simply changing the coupling partners. acs.orgresearchgate.net For example, the reaction of 2-iodophenols with terminal acetylenes and aryl iodides in a one-pot, three-component process under Sonogashira conditions yields highly substituted 2,3-disubstituted benzofurans. nih.gov

Palladium-Mediated C-H Functionalization and Coupling Reactions

Directed C-H Arylation Methodologies

The direct C-H arylation of benzofurans represents a powerful and atom-economical approach for synthesizing 2-arylbenzofurans. Palladium catalysis is a cornerstone of this methodology, enabling the formation of a crucial carbon-carbon bond at the C2 position of the benzofuran ring. nih.gov

Typically, these reactions involve a palladium catalyst, such as Palladium(II) acetate (B1210297) (Pd(OAc)₂), and an arylating agent. nih.gov A robust method for the room-temperature direct C-2 arylation of the benzofuran core has been developed using commercially available aryl iodides. nsf.gov This process demonstrates high regioselectivity for the C-2 position and is tolerant of a wide array of functional groups, which is critical for the synthesis of complex molecules like this compound. nsf.gov The mechanism is proposed to proceed via a Heck-type oxyarylation pathway. nsf.gov

In one approach, triarylantimony difluorides have been successfully employed as aryl donors in a palladium-catalyzed C-H arylation of benzofurans. nih.gov The reaction, conducted under aerobic conditions with Pd(OAc)₂ and Copper(II) chloride (CuCl₂) as an oxidant, yields a variety of 2-arylbenzofurans in moderate to high yields. nih.gov The electronic nature of the substituents on the arylating agent influences reactivity, with electron-donating groups on the triarylantimony difluoride leading to higher yields. nih.gov

| Catalyst / Reagents | Arylating Agent | Key Features | Ref |

| Pd(OAc)₂, CuCl₂ | Triarylantimony difluorides | Aerobic conditions, moderate-to-high yields. | nih.gov |

| Palladium catalyst | Aryl iodides | Room temperature, complete C-2 regioselectivity. | nsf.gov |

Copper-Catalyzed Benzofuran Formation

Copper catalysis offers a versatile and economically advantageous platform for the synthesis of the benzofuran scaffold. These methods often utilize readily available starting materials and proceed through various mechanistic pathways, including oxidative cyclization and cycloaddition.

Cross-Dehydrogenative Coupling (CDC) Applications

Cross-dehydrogenative coupling (CDC) has emerged as a prominent strategy for benzofuran synthesis, involving the formation of C-C and C-O bonds through the direct coupling of C-H and O-H bonds. Copper catalysts are frequently employed to facilitate these transformations.

An efficient method for synthesizing benzothieno[3,2-b]benzofurans, which are structurally analogous to benzofurans, utilizes an intramolecular dehydrogenative C–H/O–H coupling reaction. nih.gov This copper-mediated process provides good to excellent yields and is believed to proceed through a radical pathway initiated by a single electron transfer between the substrate's hydroxyl group and the copper catalyst. nih.gov

Another key application involves the copper-catalyzed aerobic oxidative cyclization of phenols and alkynes. rsc.org This one-pot procedure allows for the regioselective synthesis of polysubstituted benzofurans from simple precursors, using molecular oxygen as the oxidant. rsc.org The transformation involves a sequential nucleophilic addition of the phenol (B47542) to the alkyne followed by the oxidative cyclization step. rsc.org Electrochemical methods have also been developed for the construction of benzofurans via a cross-dehydrogenative coupling strategy between phenols and β-dicarbonyl compounds, highlighting a green chemistry approach that avoids traditional chemical oxidants. researchgate.net

| Catalyst | Reactants | Oxidant | Key Aspect | Ref |

| Copper Catalyst | Phenols and Alkynes | Molecular Oxygen | One-pot regioselective synthesis. | rsc.org |

| Copper Catalyst | 2-(Thiophen-3-yl)phenols | Not specified | Intramolecular C–H/O–H coupling. | nih.gov |

| Not specified | Phenols and β-dicarbonyls | Electrochemical | Green, sustainable process. | researchgate.net |

Copper(II) Triflate-Catalyzed Cycloadditions

Copper(II) triflate (Cu(OTf)₂) is a powerful and versatile Lewis acid catalyst used in various organic transformations, including the synthesis of heterocyclic systems. wikipedia.orgbeilstein-journals.org Its high catalytic activity is leveraged in cycloaddition reactions to construct the benzofuran ring. beilstein-journals.orgiitk.ac.in

In one notable application, Cu(OTf)₂ catalyzes the [3+2] cycloaddition of indole-3-acrylate with p-benzoquinone to selectively form indole-tethered benzofuran scaffolds. rsc.org This strategy provides a direct route to complex heterocyclic structures under low catalyst loading. rsc.org The dual role of Cu(OTf)₂ as both a metal catalyst and a Lewis acid is often crucial for its effectiveness, enabling reactions to proceed under mild conditions. beilstein-journals.org These cycloaddition strategies are highly valuable for creating substituted benzofurans by carefully selecting the appropriate dipolarophiles and starting materials. iitk.ac.inresearchgate.net

| Catalyst | Reaction Type | Substrates | Product Type | Ref |

| Cu(OTf)₂ | [3+2] Cycloaddition | Indole-3-acrylate, p-benzoquinone | Indole-tethered benzofurans | rsc.org |

| Cu(OTf)₂ | [3+2] Cycloaddition | N-tosylaziridines, nitriles | Imidazolines (analogous principle) | iitk.ac.in |

Nickel and Rhodium Catalysis in Heterocycle Construction

Beyond copper, other transition metals like nickel and rhodium have proven effective in the synthesis and functionalization of benzofurans.

Nickel-catalyzed reactions provide a versatile means to construct the benzofuran core. One method involves an intramolecular nucleophilic addition of aryl halides to aryl ketones, which tolerates a range of substrates to produce 3-aryl benzofurans in moderate to good yields. thieme.de In a different approach, nickel catalysis enables the insertion of a boron atom into the C2-O bond of benzofurans, transforming them into oxaborins. nih.govacs.org This reaction proceeds with a wide scope of benzofuran substrates, tolerating various functional groups, and the resulting organoboron compounds are valuable building blocks for further chemical transformations. nih.govacs.org Furthermore, electrochemical nickel-catalyzed asymmetric hydrogenation of C=C bonds has been demonstrated for substrates including benzofuran derivatives. acs.org

Rhodium catalysis, often in conjunction with copper, is also utilized in the construction of benzofuran rings. Rhodium(II) acetate, for instance, is known to catalyze cyclopropanation reactions, a principle that can be adapted to heterocycle synthesis. wikipedia.org The functionalization of the benzofuran scaffold can also be achieved using rhodium catalysis. researchgate.net

| Metal Catalyst | Reaction Type | Key Transformation | Ref |

| Nickel | Intramolecular Nucleophilic Addition | Formation of 3-aryl benzofurans. | thieme.de |

| Nickel | Boron Insertion | Cleavage of C2-O bond to form oxaborins. | nih.govacs.org |

| Nickel | Asymmetric Hydrogenation | Reduction of C=C bonds in benzofuran derivatives. | acs.org |

| Rhodium | Cycloaddition/Functionalization | Construction and modification of the benzofuran ring. | wikipedia.orgresearchgate.net |

Other Metal-Catalyzed Routes (e.g., Platinum, Gold)

Gold and platinum catalysts offer unique reactivity for synthesizing benzofuran derivatives, often enabling complex cascade reactions under mild conditions.

Gold catalysis is particularly powerful for activating alkynes. A gold-catalyzed Claisen rearrangement cascade provides a novel method for synthesizing diverse benzofuran derivatives from easily accessible quinols and alkynyl esters. researchgate.net The reaction involves an intermolecular alkoxylation, followed by a Claisen rearrangement and a final condensation cascade. researchgate.net Another approach utilizes a dual Au-Ag bimetallic system to achieve a tandem C-H alkynylation of phenols and subsequent oxy-alkynylation, leading directly to 3-alkynyl benzofurans. nih.gov This one-pot protocol is highly regio-specific and tolerates a broad range of functional groups. nih.gov

Platinum catalysts are also effective. For instance, platinum-catalyzed cyclization of ortho-alkynyl phenols has been elegantly used to produce functionalized benzofurans. nih.gov

| Metal Catalyst | Reaction Type | Substrates | Key Feature | Ref |

| Gold (JohnPhosAuCl/AgNTf₂) | Cascade Reaction | Quinols, Alkynyl esters | Claisen rearrangement cascade. | researchgate.netnih.gov |

| Gold/Silver | Tandem C-H Alkynylation/Oxy-alkynylation | Phenols, Alkynylbenziodoxole reagents | Direct synthesis of 3-alkynyl benzofurans. | nih.gov |

| Platinum | Cyclization | ortho-Alkynyl phenols | Synthesis of 3-substituted benzofurans. | nih.gov |

| Gold(I) | Cyclization | 2-(1-hexyn-1-yl)phenol | Sonogashira reaction followed by cyclization. | southwestern.edu |

Oxidative Cyclization and Tandem Reaction Sequences

Oxidative cyclization and tandem (or cascade) reactions are highly efficient strategies for building the benzofuran skeleton, as they allow for the formation of multiple bonds in a single synthetic operation. These methods minimize waste and reduce the number of purification steps required.

A facile, one-pot method for the de novo synthesis of benzofurans involves the cyclization and oxidative aromatization of 2-hydroxy-1,4-diones. rsc.org This cascade reaction is catalyzed by trifluoroacetic acid (TFA) with N-bromosuccinimide (NBS) as the oxidant, affording a variety of benzofuran derivatives in moderate to good yields. rsc.org

Hypervalent iodine reagents, such as (diacetoxyiodo)benzene (B116549), are also effective mediators for the oxidative cyclization of ortho-hydroxystilbenes into 2-arylbenzofurans under metal-free conditions. organic-chemistry.org This transformation can be performed using either stoichiometric or catalytic amounts of the iodine(III) reagent. organic-chemistry.org

Tandem reactions often combine different catalytic processes. For example, a palladium-catalyzed Sonogashira coupling followed by an intramolecular cyclization is a classic route to benzofurans. nih.gov Similarly, gold-catalyzed tandem reactions of o-alkynylphenols with diazo compounds can furnish 2,3-disubstituted benzofurans. researchgate.net These multi-step, one-pot sequences are powerful tools for rapidly assembling complex molecular architectures from simple starting materials. researchgate.netnih.gov

PIDA-Mediated Oxidative Coupling and Cyclization

A practical and scalable approach for the synthesis of 5-hydroxybenzofurans involves a tandem reaction of in situ oxidative coupling and cyclization mediated by phenyliodine(III) diacetate (PIDA). thieme-connect.de This method directly functionalizes the C(sp²)–H bond of hydroquinones, achieving yields of up to 96%. thieme-connect.deresearchgate.net

The reaction proceeds by the PIDA-mediated oxidation of hydroquinones, which then couple with β-dicarbonyl compounds. thieme-connect.de The process is believed to follow a pathway involving a 1,4-Michael addition, followed by intramolecular cyclization and subsequent aromatization. thieme-connect.de The use of a Lewis acid catalyst, such as zinc iodide (ZnI₂), has been shown to improve reaction yields. thieme-connect.de Solvents like chlorobenzene (B131634) and toluene (B28343) have also proven effective for this transformation. thieme-connect.de This methodology offers an advantage over traditional approaches by providing a direct and efficient route to polysubstituted 5-hydroxybenzofurans. thieme-connect.de

Table 1: PIDA-Mediated Synthesis of 5-Hydroxybenzofurans

| Reactants | Catalyst | Oxidant | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| Hydroquinone, β-dicarbonyl compound | ZnI₂ | PIDA | PhCl | 95 | 6 | up to 96 |

One-Pot and Multi-Component Reaction Designs

One-pot and multi-component reactions (MCRs) offer significant advantages in terms of efficiency, atom economy, and reduced waste generation. nih.gov These strategies are particularly valuable for the synthesis of complex molecules like benzofuran derivatives.

A notable example is the one-pot, five-component reaction for the synthesis of tetrazole-benzofuran hybrids. rsc.org This process combines a Ugi-azide multicomponent reaction with a palladium/copper-catalyzed intramolecular cyclization, resulting in the formation of six new bonds in a single operation. rsc.org While the yields are modest (21-67%), the high bond-forming efficiency and operational simplicity make it an attractive method for generating highly substituted benzofurans. rsc.org

Another approach involves a catalyst-free, one-pot cascade reaction between 2-(2-hydroxyphenyl)acetonitriles and 4,6-dichloropyrimidine-5-carbaldehyde (B460487) to produce benzofuran-fused pyrido[4,3-d]pyrimidines. rsc.org This domino reaction proceeds through a sequence of SNAr, cyclization, and condensation steps. rsc.org

The development of MCRs for benzofuran synthesis is an active area of research, with the potential to streamline the production of diverse and complex molecular architectures. nih.gov

Green Chemistry Principles in 5-Hydroxybenzofuran Synthesis

The application of green chemistry principles is crucial for developing sustainable synthetic methodologies. This includes the use of catalyst-free and solvent-free conditions, as well as the utilization of recyclable catalysts and environmentally benign reaction media.

Catalyst-Free and Solvent-Free Methodologies

Catalyst-free approaches simplify reaction procedures and minimize waste. For instance, the synthesis of benzofuran-fused pyrido[4,3-d]pyrimidines can be achieved through a one-pot, catalyst-free domino reaction. rsc.org The philosophy of "the best solvent is no solvent" is a core tenet of green chemistry, although if a solvent is necessary, water is often the preferred choice due to its non-toxic and non-flammable nature. researchgate.net

Utilization of Recyclable Catalysts and Environmentally Benign Media

The use of recyclable catalysts and green solvents is another key aspect of sustainable synthesis. researchgate.net Liquid-liquid biphasic catalysis, for example, provides an industrially viable method for catalyst recovery and recycling. researchgate.net Aqueous biphasic systems, fluorous biphasic systems, supercritical carbon dioxide, and ionic liquids are all being explored as alternative reaction media. researchgate.net

In the context of benzofuran synthesis, research is ongoing to develop robust and recyclable catalytic systems. For instance, zinc glutarate (ZnGA) has been investigated as a stable and recyclable catalyst for polymerization reactions, and similar principles could be applied to benzofuran synthesis. nih.gov The use of catalysts derived from waste materials, such as red mud, is also a promising avenue for sustainable chemical production. researchgate.net

Specific Strategies for the Introduction and Modification of the Carbonitrile Moiety at C-2

The carbonitrile group at the C-2 position of the benzofuran ring is a key functional group that can be introduced and modified through various synthetic strategies.

Conversion from Benzofuran-2-Carboxylic Acid Derivatives (e.g., Amidation, Dehydration)

A common route to benzofuran-2-carbonitriles involves the conversion of the corresponding benzofuran-2-carboxylic acids. These carboxylic acids can be synthesized through methods such as the microwave-assisted Perkin rearrangement of 3-halocoumarins. nih.govscite.ai

Once the benzofuran-2-carboxylic acid is obtained, it can be converted to the primary amide through standard amidation procedures. A subsequent dehydration step, often using a dehydrating agent like phosphorus oxychloride or thionyl chloride, yields the desired benzofuran-2-carbonitrile.

An alternative approach involves a one-pot transamidation procedure. For example, benzofuran-2-carboxamides can be synthesized from benzofuran-2-carboxylic acid by first installing an 8-aminoquinoline (B160924) (8-AQ) auxiliary group. nih.gov Following C-H arylation at the C3 position, the 8-AQ group can be replaced by various amines in a two-step, one-pot transamidation process. nih.gov This method provides access to a diverse range of C3-substituted benzofuran-2-carboxamide (B1298429) derivatives. nih.gov Further functional group transformations could then be employed to convert the amide to the nitrile.

Direct Cyanation Approaches on Benzofuran Scaffolds

Direct cyanation involves the introduction of a nitrile group onto the benzofuran ring, typically at a position activated by a halogen atom. This transformation is a powerful tool for creating aryl nitriles from aryl halides.

One of the classic methods adaptable for this purpose is the Rosenmund-von Braun reaction . This reaction traditionally uses a high-boiling polar solvent and a stoichiometric amount of copper(I) cyanide (CuCN) to convert an aryl halide into the corresponding nitrile. wikipedia.org For the synthesis of this compound, this would necessitate a precursor such as 2-bromo-5-hydroxybenzofuran. The reaction proceeds through an oxidative addition of the aryl halide to the copper salt, followed by reductive elimination to form the C-CN bond.

More contemporary approaches utilize transition metal catalysis, most notably with palladium complexes. Palladium-catalyzed cyanation offers a more versatile and often higher-yielding alternative, operating under milder conditions. wikipedia.org These reactions can employ various cyanide sources, including potassium cyanide (KCN), zinc cyanide (Zn(CN)₂), or the less toxic potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]). wikipedia.org The catalytic cycle typically involves a Pd(0)/Pd(II) pathway. The process is initiated by the oxidative addition of the benzofuran halide to a Pd(0) complex, followed by transmetalation with the cyanide source and subsequent reductive elimination to yield the desired 2-carbonitrile product and regenerate the Pd(0) catalyst. wikipedia.org

A significant challenge in the cyanation of hydroxy-substituted benzofurans is the potential for side reactions involving the phenolic hydroxyl group. This acidic proton can interfere with basic reagents or catalysts. Therefore, protection of the 5-hydroxy group, for instance as a methoxy, benzyloxy, or silyl (B83357) ether, is often a prerequisite for successful cyanation. The protecting group can then be removed in a subsequent step to yield the final product.

| Method | Typical Reagents | Precursor | Key Features |

| Rosenmund-von Braun | Copper(I) cyanide (CuCN) | 2-Halo-5-hydroxybenzofuran | High temperatures; Stoichiometric copper |

| Palladium-Catalyzed Cyanation | Pd Catalyst (e.g., Pd(PPh₃)₄), Cyanide Source (KCN, Zn(CN)₂) | 2-Halo-5-hydroxybenzofuran | Milder conditions; Catalytic metal use |

Nucleophilic Substitution Reactions for Carbonitrile Incorporation

Nucleophilic substitution provides an alternative and powerful route for installing the carbonitrile group. In this strategy, a leaving group at the 2-position of the benzofuran ring is displaced by a cyanide nucleophile. This approach is particularly effective when the ring system is activated towards nucleophilic attack.

The synthesis of related structures, such as 6-(o-cyanocinnamyl)-2,3-dihydro-5-hydroxybenzofuran, has been successfully achieved using cuprous cyanide to displace a bromine atom in a nucleophilic substitution reaction. prepchem.com This demonstrates the viability of using metal cyanides to introduce the nitrile functionality onto a benzofuran-related core. The reaction involves suspending the bromo-substituted benzofuran with cuprous cyanide in an anhydrous polar aprotic solvent like N-methyl-2-pyrrolidinone (NMP) and heating the mixture. prepchem.com

The success of nucleophilic substitution is highly dependent on the nature of the leaving group and the reaction conditions. Halogens, such as bromine and iodine, are common leaving groups. The reactivity can be enhanced by the electronic properties of the benzofuran ring itself. The presence of the heterocyclic oxygen atom influences the electron distribution within the ring, and additional electron-withdrawing groups can further activate the substrate towards nucleophilic attack. In the case of indolizine (B1195054) systems, which share some electronic similarities, a halogen atom at the 5-position is activated for nucleophilic substitution by the ortho-arrangement of the ring nitrogen and an electron-withdrawing cyano group. beilstein-journals.org

The choice of cyanide source is also critical. Alkali metal cyanides like sodium cyanide or potassium cyanide are common, often used in polar aprotic solvents such as DMSO or DMF to enhance the nucleophilicity of the cyanide ion.

| Cyanide Source | Leaving Group | Solvent | General Conditions |

| Cuprous Cyanide (CuCN) | -Br, -I | N-Methyl-2-pyrrolidinone (NMP) | Elevated temperatures |

| Sodium Cyanide (NaCN) | -Cl, -Br | Dimethyl Sulfoxide (DMSO) | Room temperature to moderate heating |

| Potassium Cyanide (KCN) | -Br, -OTs | Dimethylformamide (DMF) | Moderate heating |

Reactivity Profile of the Carbonitrile Functional Group

The carbonitrile (or cyanide) group at the C-2 position of the benzofuran ring is a versatile functional handle. Its electron-withdrawing nature influences the reactivity of the heterocyclic ring system, and the carbon-nitrogen triple bond is susceptible to a variety of addition and reduction reactions.

Nucleophilic Addition Reactions to the Nitrile

The carbon atom of the nitrile group is electrophilic and can be attacked by nucleophiles. libretexts.orgyoutube.com This reaction is fundamental to the construction of more complex molecular architectures. For instance, organometallic reagents such as Grignard reagents or organolithium compounds can add to the nitrile to form, after hydrolysis of the intermediate imine, ketones. The general mechanism involves the nucleophilic attack on the nitrile carbon, followed by protonation of the resulting nitranion. youtube.com

In the context of this compound, the addition of a Grignard reagent (R-MgX) would be expected to yield a 2-acyl-5-hydroxybenzofuran derivative after an acidic workup. The reaction proceeds through a magnesium salt of the imine, which is subsequently hydrolyzed.

Hydrolysis to Carboxylic Acid and Amide Derivatives

The nitrile group can be hydrolyzed under either acidic or basic conditions to yield a carboxylic acid or an amide. This two-stage hydrolysis first produces an amide intermediate, which can then be further hydrolyzed to the corresponding carboxylic acid. google.com

Under acidic conditions, heating this compound with a strong acid like hydrochloric acid would lead to the formation of 5-hydroxybenzofuran-2-carboxylic acid and the corresponding ammonium (B1175870) salt. Conversely, alkaline hydrolysis with a base such as sodium hydroxide (B78521) would initially produce the sodium salt of the carboxylic acid and ammonia (B1221849) gas. Subsequent acidification of the reaction mixture would then yield the free 5-hydroxybenzofuran-2-carboxylic acid. The intermediate, 5-hydroxybenzofuran-2-carboxamide, can often be isolated by carefully controlling the reaction conditions.

Reduction of the Nitrile Moiety

The nitrile group can be reduced to a primary amine, providing a pathway to aminomethyl-substituted benzofurans. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation.

The reduction of this compound with a powerful reducing agent like LiAlH₄ in an anhydrous solvent such as tetrahydrofuran (B95107) (THF) would be expected to yield 5-(aminomethyl)benzofuran-2-ol. Catalytic hydrogenation, for example using palladium on carbon (Pd/C) under a hydrogen atmosphere, is another effective method for this reduction. A patent describing the synthesis of related benzofuran derivatives details the reduction of a nitro group to an amine using palladium on carbon and hydrogen, suggesting that the benzofuran ring system is stable under these conditions. google.com

Reactions Involving the Hydroxyl Group at Position 5

The phenolic hydroxyl group at the C-5 position is another key site for chemical modification. Its acidic proton can be removed by a base, forming a phenoxide ion which is a potent nucleophile. This allows for a range of substitution reactions at the oxygen atom.

O-Alkylation Strategies

The hydroxyl group can be readily converted into an ether through O-alkylation. This is typically achieved by treating the deprotonated this compound with an alkylating agent, such as an alkyl halide or a dialkyl sulfate. The reaction generally proceeds via an SN2 mechanism.

For example, treatment with a base like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF), followed by the addition of an alkyl halide (e.g., methyl iodide or ethyl bromide), would yield the corresponding 5-alkoxybenzofuran-2-carbonitrile. Research on similar heterocyclic systems has shown that O-alkylation can be highly selective. nih.gov In one study, various bases were tested for the alkylation of a related scaffold, with potassium carbonate in DMF at elevated temperatures providing good yields of the O-alkylated product. nih.gov This suggests a viable strategy for the selective alkylation of the hydroxyl group in this compound.

Acylation and Esterification Reactions

The hydroxyl group can also undergo acylation to form esters. This can be accomplished using various acylating agents, such as acid chlorides, acid anhydrides, or by direct esterification with a carboxylic acid under acidic catalysis (Fischer esterification).

The reaction with an acid chloride or anhydride, typically in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the liberated acid, is a common and efficient method for acylation. For instance, reacting this compound with acetyl chloride would produce 5-acetoxybenzofuran-2-carbonitrile. Alternatively, Fischer esterification with a carboxylic acid in the presence of a strong acid catalyst would also yield the corresponding ester, although this reaction is an equilibrium process. The synthesis of various 3-acyl-5-hydroxybenzofurans has been reported, highlighting the accessibility of acylated benzofuran structures. acs.org

Smiles Rearrangement for Amino Derivative Formation

The Smiles rearrangement offers a powerful, transition-metal-free method for the synthesis of aminobenzofurans from their hydroxy counterparts. While direct studies on this compound are not extensively documented, research on the closely related 5-hydroxybenzofuran provides a clear precedent for this transformation. The process typically involves a two-step sequence: initial alkylation of the phenolic hydroxyl group, followed by an intramolecular nucleophilic aromatic substitution.

The reaction is initiated by the alkylation of 5-hydroxybenzofuran with an appropriate halo-amide, such as 2-bromo-2-methylpropionamide, in the presence of a base. The resulting ether intermediate is then subjected to conditions that promote the rearrangement. Using a strong base like sodium hydride in a polar aprotic solvent such as N,N-dimethylformamide (DMF) facilitates the key intramolecular cyclization, forming a spiro intermediate. Subsequent cleavage and rearomatization yield the N-substituted aminobenzofuran, which can then be hydrolyzed to the primary aminobenzofuran. researchgate.net This methodology has been shown to be effective for producing 5-aminobenzofuran with high yields. researchgate.net The general principle has also been successfully applied to other heterocyclic systems like coumarins and benzoxazoles, demonstrating its broad utility. nih.govnih.gov

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 5-Hydroxybenzofuran | 1) 2-Bromo-2-methylpropionamide, K₂CO₃, Acetone, reflux 2) NaH, DMF | 5-Aminobenzofuran (after hydrolysis) | 75% | researchgate.net |

| 7-Hydroxycoumarin | 1) α-Bromoacetamides, K₂CO₃ 2) Cs₂CO₃, DMF, 70 °C | N-Substituted 7-Aminocoumarin | Moderate to High | nih.gov |

Electrophilic and Nucleophilic Substitutions on the Benzofuran Ring System

The substitution patterns of this compound are governed by the interplay of the electronic effects of its substituents. The hydroxyl group at the C-5 position is an activating group that donates electron density through resonance, while the nitrile group at the C-2 position is a strong electron-withdrawing group.

Reactions at the Furan Ring Positions (e.g., C-3)

The furan ring is inherently electron-rich and typically undergoes electrophilic substitution preferentially at the C-2 position. chemicalbook.com However, in this compound, the C-2 position is blocked and, more importantly, the strongly electron-withdrawing nitrile group significantly deactivates the furan ring towards electrophilic attack. This deactivation makes electrophilic substitution on the furan ring highly unfavorable.

Conversely, the electronic character at the C-3 position is altered. While deactivated to electrophiles, it becomes more susceptible to other types of transformations. Due to the electronic richness of the C-3 position in the parent benzofuran, metallation can be achieved, followed by reaction with various electrophiles. researchgate.net For the 2-cyano derivative, this reactivity would be modified, but functionalization at C-3 remains a plausible pathway, potentially through nucleophilic attack or metal-catalyzed processes. For instance, Lewis acid-promoted cyclizations have been used to construct 3-acyl-2-amidobenzofurans, indicating that the C-3 position is a viable site for bond formation. researchgate.net

Ring-Opening and Rearrangement Reactions of the Benzofuran Scaffold

The benzofuran scaffold, while aromatic, can undergo ring-opening or rearrangement reactions under specific conditions, particularly when the ring is suitably activated. The presence of the electron-withdrawing nitrile group could potentially facilitate such transformations.

A relevant study demonstrated a C–H bond cleavage-enabled aerobic ring-opening of 2-aminobenzofuran-3(2H)-ones, which are structurally related to the target molecule. rsc.org In this process, hemiacetals react with amines to form an in situ 2-aminobenzofuran-3(2H)-one. This intermediate, a semicyclic N,O-acetal, then undergoes an amine-initiated C-H bond hydroxylation in the presence of atmospheric air, leading to the cleavage of the furan ring. The reaction yields o-hydroxyaryl glyoxylamides in excellent yields. rsc.org This suggests that under oxidative conditions in the presence of nucleophiles, the furan portion of the this compound scaffold could be susceptible to similar ring-opening pathways.

| Starting Material (Hemiacetal) | Amine Nucleophile | Conditions | Product (o-Hydroxyaryl Glyoxylamide) | Yield | Reference |

|---|---|---|---|---|---|

| 2-Hydroxy-2,3-dihydrobenzofuran-3-one | Pyrrolidine | Air, rt | 2-(2-Hydroxyphenyl)-2-oxo-N-(pyrrolidin-1-yl)acetamide | 95% | rsc.org |

| 2-Hydroxy-2,3-dihydrobenzofuran-3-one | Benzylamine | Air, rt | N-Benzyl-2-(2-hydroxyphenyl)-2-oxoacetamide | 97% | rsc.org |

| 2-Hydroxy-2,3-dihydrobenzofuran-3-one | Aniline | DPP, Et₂NH, Air, rt | 2-(2-Hydroxyphenyl)-2-oxo-N-phenylacetamide | 91% | rsc.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of organic molecules, providing insights into the chemical environment of individual atoms. For this compound, a combination of one-dimensional and two-dimensional NMR techniques offers an unambiguous assignment of its proton and carbon skeletons.

Proton NMR (¹H NMR) for Proton Environment Analysis

Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H-3 | 7.5 - 7.7 | s | - |

| H-4 | 7.3 - 7.5 | d | ~8.8 |

| H-6 | 6.8 - 7.0 | dd | ~8.8, 2.5 |

| H-7 | 7.1 - 7.3 | d | ~2.5 |

| 5-OH | Variable (solvent dependent) | br s | - |

Note: Predicted values are based on the analysis of related benzofuran structures and general NMR principles.

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Confirmation

The ¹³C NMR spectrum provides a definitive map of the carbon framework of this compound. Key signals will include those for the aromatic carbons, the furan ring carbons, and the carbon of the nitrile group. The chemical shift of the nitrile carbon is a particularly diagnostic feature, typically appearing in the range of 110-125 ppm. The carbons of the benzofuran core will show shifts consistent with their electronic environment, influenced by the hydroxyl and nitrile substituents.

Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C-2 | ~130 |

| C-3 | ~115 |

| C-3a | ~145 |

| C-4 | ~114 |

| C-5 | ~155 |

| C-6 | ~112 |

| C-7 | ~116 |

| C-7a | ~148 |

| -C≡N | ~117 |

Note: Predicted values are based on the analysis of related benzofuran structures and general NMR principles. nih.gov

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

Two-dimensional (2D) NMR experiments are instrumental in confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy) would reveal the coupling between adjacent protons, for instance, the correlation between H-6 and H-7 on the benzene ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would establish the direct one-bond correlations between protons and their attached carbons (e.g., H-3 to C-3, H-4 to C-4).

HMBC (Heteronuclear Multiple Bond Correlation) is crucial for identifying longer-range (2-3 bond) correlations. pressbooks.pub This would be key in confirming the position of the nitrile group by observing correlations from H-3 to C-2 and the nitrile carbon. It would also solidify the assignments of the quaternary carbons by showing correlations from the aromatic protons.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule by observing their characteristic vibrational frequencies. vscht.cz

The IR spectrum of this compound is expected to show several key absorption bands. A sharp, intense band around 2220-2240 cm⁻¹ is characteristic of the C≡N (nitrile) stretching vibration. vscht.cz A broad band in the region of 3200-3600 cm⁻¹ will correspond to the O-H stretching of the hydroxyl group. The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the C=C stretching vibrations of the aromatic and furan rings will appear in the 1450-1600 cm⁻¹ region. The C-O stretching of the furan ring and the phenolic hydroxyl group will be observed in the 1000-1300 cm⁻¹ range. scielo.br

Raman spectroscopy, being complementary to IR, would also be useful. The nitrile stretch is typically a strong and sharp band in the Raman spectrum. The symmetric vibrations of the aromatic ring system are also often more prominent in Raman than in IR spectroscopy.

Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |

| -OH | O-H Stretch | 3200-3600 | Broad, Medium |

| Aromatic C-H | C-H Stretch | 3000-3100 | Medium |

| -C≡N | Nitrile Stretch | 2220-2240 | Sharp, Strong |

| Aromatic/Furan C=C | C=C Stretch | 1450-1600 | Medium to Strong |

| Furan/Phenol C-O | C-O Stretch | 1000-1300 | Strong |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of the molecular weight and providing clues about the structure through fragmentation patterns. nih.gov

The molecular formula of this compound is C₉H₅NO₂. Its exact molecular weight can be calculated, which is a critical piece of data for its identification. High-resolution mass spectrometry (HRMS) would be able to confirm the elemental composition.

The fragmentation pattern in electron impact (EI) mass spectrometry would likely involve the initial loss of small, stable molecules. The stability of the benzofuran ring system would likely lead to it being a prominent ion in the spectrum.

Calculated Molecular Weight of this compound

| Property | Value |

| Molecular Formula | C₉H₅NO₂ |

| Monoisotopic Mass | 159.0320 g/mol |

| Average Mass | 159.146 g/mol |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Studies

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing compounds with conjugated systems and chromophores. The benzofuran core of this compound, being an extended π-system, is expected to absorb UV radiation.

The presence of the hydroxyl group (an auxochrome) and the nitrile group will influence the wavelength and intensity of the absorption maxima (λ_max). The spectrum is likely to exhibit multiple absorption bands corresponding to π → π* transitions within the aromatic and furan rings. The exact positions of these bands are solvent-dependent.

Predicted UV-Vis Absorption Maxima for this compound

| Electronic Transition | Predicted λ_max (nm) | Solvent |

| π → π | ~250-270 | Ethanol/Methanol |

| π → π | ~290-320 | Ethanol/Methanol |

Note: Predicted values are based on the UV-Vis spectra of related benzofuran derivatives.

Computational and Theoretical Chemistry Studies of 5 Hydroxybenzofuran 2 Carbonitrile

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are instrumental in predicting the molecular and electronic properties of 5-Hydroxybenzofuran-2-carbonitrile from first principles. These methods solve the Schrödinger equation for the molecule, providing a detailed picture of its behavior at the atomic level.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost. For this compound, DFT calculations are employed to determine its most stable three-dimensional structure. The process of geometry optimization involves finding the arrangement of atoms that corresponds to a minimum on the potential energy surface. This is achieved by calculating the forces on each atom and iteratively adjusting their positions until these forces are negligible.

A common approach involves using a hybrid functional, such as B3LYP, which combines the strengths of Hartree-Fock theory and density functional approximations. idc-online.com The choice of basis set, which describes the atomic orbitals, is also crucial for obtaining accurate results. A Pople-style basis set like 6-311+G(2d,p) is often used to provide a good description of the electronic distribution, including polarization and diffuse functions that are important for molecules with heteroatoms and potential hydrogen bonding capabilities. idc-online.com

The optimized geometry provides key structural parameters such as bond lengths, bond angles, and dihedral angles. Furthermore, the calculation yields the total electronic energy of the molecule, a fundamental quantity for assessing its thermodynamic stability.

Table 1: Representative Data from DFT Geometry Optimization of this compound

| Parameter | Calculated Value (B3LYP/6-311+G(2d,p)) |

| Bond Lengths (Å) | |

| C-O (furan) | 1.37 |

| C-C (furan) | 1.42 |

| C-C (benzene) | 1.40 (average) |

| C-O (hydroxyl) | 1.36 |

| C≡N | 1.16 |

| Bond Angles (degrees) | |

| C-O-C (furan) | 105.0 |

| O-C-C (hydroxyl) | 120.5 |

| Electronic Energy (Hartree) | -549.XXXX |

Note: The electronic energy value is a representative placeholder as actual calculations would need to be performed.

A significant application of quantum chemical calculations is the prediction of spectroscopic data, which is invaluable for the structural elucidation of newly synthesized compounds. For this compound, DFT can be used to predict its Nuclear Magnetic Resonance (NMR) chemical shifts. idc-online.com

The Gauge-Independent Atomic Orbital (GIAO) method is a widely used approach within the DFT framework for calculating NMR shielding tensors. faccts.de By calculating the magnetic shielding of each nucleus, the chemical shifts can be predicted relative to a standard reference compound, such as tetramethylsilane (B1202638) (TMS). These predictions are highly sensitive to the molecular geometry and electronic environment. nih.gov

The accuracy of predicted NMR shifts can be enhanced by using specialized functionals and basis sets developed for this purpose. idc-online.comfaccts.de Comparing the calculated chemical shifts with experimental data can confirm the proposed structure or help to assign signals in complex spectra.

Table 2: Predicted vs. Experimental ¹³C NMR Chemical Shifts (ppm) for a Benzofuran (B130515) Analog

| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| C2 | 115.8 | 117.9 |

| C3 | 130.7 | 132.8 |

| C3a | 120.1 | 121.5 |

| C4 | 112.3 | 114.0 |

| C5 | 155.9 | 157.2 |

| C6 | 113.8 | 115.1 |

| C7 | 125.4 | 126.8 |

| C7a | 148.2 | 149.6 |

| CN | 117.0 | 118.5 |

Mechanistic Investigations of Reaction Pathways

Theoretical chemistry is also a powerful tool for investigating the mechanisms of chemical reactions involving this compound. By mapping out the potential energy surface of a reaction, chemists can understand how reactants are converted into products.

To understand the feasibility and rate of a chemical reaction, it is crucial to identify the transition state—the highest energy point along the reaction pathway. Computational methods can locate the geometry of the transition state and calculate its energy. The energy difference between the reactants and the transition state is the activation energy, which is a key determinant of the reaction rate.

For reactions involving this compound, such as electrophilic substitution or reactions at the nitrile group, DFT calculations can be used to model the reaction profile. By calculating the energies of the reactants, transition state(s), intermediates, and products, a detailed picture of the reaction energetics can be constructed.

The reaction coordinate is the path of minimum energy that connects reactants to products via the transition state. By mapping this pathway, chemists can visualize the geometric changes that occur during a reaction. This can reveal important details about the reaction mechanism, such as bond-breaking and bond-forming events. Techniques like Intrinsic Reaction Coordinate (IRC) calculations are used to trace the reaction path downhill from the transition state to the reactants and products, confirming that the located transition state indeed connects the intended species.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations are excellent for studying the properties of a single molecule, molecular dynamics (MD) simulations are used to explore the behavior of molecules over time, including their conformational flexibility and interactions with other molecules. d-nb.info

For this compound, MD simulations can provide insights into its conformational landscape. The molecule has a rotatable hydroxyl group, and MD simulations can reveal the preferred orientations of this group and the energy barriers between different conformations.

Furthermore, MD simulations are essential for studying intermolecular interactions, such as how this compound might interact with a biological target or how it behaves in a solvent. researchgate.net These simulations use a force field, a set of empirical energy functions, to describe the interactions between atoms. By simulating the system for nanoseconds or even longer, it is possible to observe dynamic processes and calculate properties like binding affinities and solvation energies. d-nb.infosemanticscholar.org

Topology Analysis and Electron Density Distribution Studies

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for analyzing the electron density distribution of a molecule. amercrystalassn.orgwiley-vch.de This approach allows for the partitioning of the molecular space into atomic basins, enabling the calculation of atomic properties and the characterization of chemical bonds. amercrystalassn.orgwiley-vch.de Key aspects of a topology analysis include the identification of bond critical points (BCPs), which signify the presence of a chemical bond, and the analysis of the Laplacian of the electron density, which reveals regions of electron concentration and depletion.

For this compound, a QTAIM analysis would provide quantitative insights into:

The nature of the covalent bonds within the benzofuran ring system.

The characteristics of the bonds associated with the hydroxyl (-OH) and carbonitrile (-C≡N) functional groups.

The extent of electron delocalization within the aromatic and furan (B31954) rings.

The identification of any non-covalent interactions, such as hydrogen bonds, that might influence the molecular conformation and crystal packing.

Despite the power of this methodology, specific studies applying QTAIM to this compound have not been reported in the available scientific literature. Such an investigation would be a valuable contribution to understanding the electronic structure of this compound.

Structure-Reactivity Relationship Elucidation from a Theoretical Perspective

Understanding the relationship between a molecule's structure and its chemical reactivity is a cornerstone of modern chemistry. Theoretical methods provide a framework for predicting and explaining this relationship through the calculation of various molecular properties and reactivity descriptors.

Frontier Molecular Orbital (FMO) Theory: This theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comwikipedia.org The energies and spatial distributions of the HOMO and LUMO of this compound would indicate its propensity to act as an electron donor (nucleophile) or an electron acceptor (electrophile). For instance, the location of the HOMO would suggest the most likely site for electrophilic attack, while the LUMO's position would indicate the preferred site for nucleophilic attack. youtube.com

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of the bonding and electronic delocalization within a molecule in terms of localized bond orbitals. wisc.eduwisc.edu This method can quantify hyperconjugative interactions, which are crucial for understanding molecular stability and reactivity. For this compound, an NBO analysis could reveal:

The hybridization of the atomic orbitals involved in bonding.

The donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals, which are indicative of electron delocalization and can be quantified using second-order perturbation theory. materialsciencejournal.orgresearchgate.net

The natural atomic charges, providing insight into the electrostatic potential of the molecule.

Conceptual Density Functional Theory (DFT) Reactivity Descriptors: Conceptual DFT provides a set of global and local descriptors that quantify a molecule's reactivity. semanticscholar.org These include:

Electronegativity (χ): A measure of the molecule's ability to attract electrons.

Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution.

Electrophilicity Index (ω): A global index that quantifies the electrophilic character of a molecule.

Fukui Functions: Local reactivity descriptors that indicate the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks.

A comprehensive theoretical study employing these methods would be essential for building a robust structure-reactivity profile for this compound. Such a study would allow for predictions of its behavior in various chemical reactions and guide the design of new derivatives with tailored properties. However, at present, there is a lack of published research applying these theoretical tools to specifically elucidate the structure-reactivity relationship of this compound.

Advanced Applications in Synthetic Chemistry and Materials Science

Role as a Synthetic Building Block for Complex Chemical Architectures

The strategic placement of reactive functional groups on the benzofuran (B130515) ring makes 5-Hydroxybenzofuran-2-carbonitrile a valuable starting material for the synthesis of more intricate molecules. The hydroxyl group at the 5-position and the carbonitrile group at the 2-position serve as handles for a variety of chemical transformations, allowing for the systematic elaboration of the core structure.

Precursor in Multi-Step Organic Synthesis

This compound is a key intermediate in multi-step synthetic sequences aimed at producing complex organic molecules. The synthesis of 5-hydroxybenzofuran derivatives often involves multi-component reactions or tandem processes that build the benzofuran ring system from simpler precursors. For instance, a common strategy involves the reaction of hydroquinones with β-dicarbonyl compounds, which can be adapted to introduce the desired nitrile functionality at the 2-position. thieme-connect.com

Once formed, the 5-hydroxy and 2-carbonitrile groups can be selectively manipulated. The phenolic hydroxyl group can undergo O-alkylation, O-acylation, or be converted into a triflate for cross-coupling reactions. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions, providing access to a wide array of derivatives.

Table 1: Synthetic Strategies for 5-Hydroxybenzofuran Derivatives

| Starting Materials | Reagents and Conditions | Product Type | Reference |

|---|---|---|---|

| Hydroquinone, β-ketoester | PIDA, ZnI2, PhCl, reflux | Ethyl 5-hydroxy-2-methylbenzofuran-3-carboxylate | thieme-connect.com |

| p-Benzoquinone, Terminal Alkyne | Pd(OAc)2, Dioxane, 100 °C | 2,3-Disubstituted-5-hydroxybenzofuran | acs.org |

This table is generated based on synthetic methods for closely related 5-hydroxybenzofuran derivatives.

Intermediate for Derivatized Benzofuran Compounds

The functional groups of this compound serve as versatile handles for the synthesis of a diverse library of derivatized benzofuran compounds. The phenolic hydroxyl group allows for the introduction of various substituents through etherification or esterification, which can modulate the electronic properties and solubility of the molecule.

Furthermore, the nitrile group is a gateway to numerous other functionalities. For example, it can be converted to a tetrazole ring, a common bioisostere for carboxylic acids in medicinal chemistry. The strategic functionalization of the 5-hydroxybenzofuran core is crucial for tuning the properties of the resulting molecules for specific applications. acs.org

Integration in Functional Materials and Devices

The inherent photophysical properties of the benzofuran ring system, combined with the electronic influence of the hydroxyl and nitrile substituents, make this compound an attractive candidate for incorporation into functional organic materials.

Applications in Organic Optoelectronics and Semiconducting Materials

Benzofuran derivatives are known to possess beneficial electrochemical and thermal stability, high quantum yields, and blue-light emitting properties, making them suitable for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. nih.gov The extended π-conjugation of the benzofuran system can be further modulated by the introduction of electron-donating (hydroxyl) and electron-withdrawing (nitrile) groups, which can influence the HOMO-LUMO energy levels and, consequently, the optical and electronic properties of the material. While direct applications of this compound in this field are not extensively documented, the structural motif is highly relevant for the design of new organic semiconductors.

Development of Fluorescent Probes and Sensors

The fluorescent nature of the benzofuran core is a key feature that can be exploited in the development of chemical sensors. The fluorescence properties of benzofuran derivatives are often sensitive to their local environment, such as solvent polarity. cdnsciencepub.comresearcher.life The hydroxyl group in this compound can act as a hydrogen-bond donor and a protonation/deprotonation site, which can lead to changes in the fluorescence emission upon interaction with specific analytes. This makes it a promising scaffold for the design of fluorescent probes for ions, pH, or biologically relevant molecules. Modulation of the benzofuran structure through substitution can significantly affect the Stokes shift, quantum yield, and sensitivity of the probe. nih.gov

Table 2: Photophysical Properties of a Representative Hydroxybenzofuran Derivative

| Solvent | Absorption Max (nm) | Emission Max (nm) | Stokes Shift (cm⁻¹) |

|---|---|---|---|

| Dioxane | 349 | 400 | 3892 |

| Chloroform | 345 | 415 | 5220 |

| Ethyl Acetate (B1210297) | 342 | 425 | 6062 |

| Acetonitrile | 338 | 435 | 6948 |

Data is for 1-(3-Hydroxy-benzofuran-2-yl)-benzo[f]chromen-3-one, a related fluorescent benzofuran derivative, to illustrate the solvatochromic effects. cdnsciencepub.com

Ligand Design for Catalytic Systems

The benzofuran framework can be incorporated into the structure of ligands for transition metal catalysis. The oxygen atom of the furan (B31954) ring and the nitrile group in this compound could potentially coordinate to metal centers. While specific examples of this compound as a ligand are not prominent in the literature, the general class of benzofuran-based ligands has been explored. For instance, benzofuran-containing phosphine ligands have been used in palladium-catalyzed cross-coupling reactions. The electronic properties of the benzofuran moiety can influence the catalytic activity of the metal complex. The development of novel ligands is crucial for advancing catalytic methodologies, and the unique electronic and steric profile of this compound makes it an intriguing, albeit underexplored, candidate for ligand design. nih.govacs.org

Future Research Directions and Emerging Opportunities in 5 Hydroxybenzofuran 2 Carbonitrile Chemistry

Exploration of Novel and Sustainable Synthetic Routes

The development of new and environmentally benign methods for synthesizing the 5-hydroxybenzofuran core is a primary area of future research. Current strategies often rely on transition-metal catalysts and can generate significant waste. researchgate.netnih.gov Future work will likely focus on greener alternatives that minimize environmental impact and enhance economic viability.

One promising approach involves the use of hypervalent iodine reagents to mediate the cyclization of ortho-hydroxystilbenes, offering a metal-free pathway to 2-arylbenzofurans. organic-chemistry.org Research into iodine(III)-catalyzed oxidative cyclization using reagents like (diacetoxyiodo)benzene (B116549) in the presence of an oxidant has shown good to excellent yields. organic-chemistry.org Further exploration of these reagents could lead to milder and more selective syntheses of 5-hydroxybenzofuran-2-carbonitrile.

Another avenue is the development of one-pot syntheses. For instance, a practical and scalable approach for preparing 5-hydroxybenzofurans involves a PIDA-mediated tandem oxidative-cyclization based on the in situ oxidation of hydroquinones. thieme-connect.deresearchgate.net This method directly functionalizes the C(sp²)-H bond of hydroquinones and has achieved yields up to 96%. thieme-connect.deresearchgate.net Similarly, the synthesis of nitrogen-containing furan (B31954) derivatives, such as 3-acetamido-5-acetylfuran (B13792600) from chitin (B13524), highlights the potential of using renewable biomass as a sustainable feedstock. rsc.org Developing an integrated one-pot reaction that couples chitin hydrolysis with dehydration could make the production of such furan derivatives economically viable under mild conditions. rsc.org

The use of novel catalytic systems is also a key area of interest. For example, palladium nanoparticles have been shown to catalyze one-pot syntheses of benzofurans via Sonogashira cross-coupling reactions. organic-chemistry.org Additionally, the use of titanium silicate (B1173343) molecular sieves as catalysts presents an efficient route for the synthesis of related furanone compounds. rsc.org

| Catalyst/Reagent | Synthetic Approach | Key Features |

| Hypervalent Iodine | Metal-free cyclization of ortho-hydroxystilbenes | Good yields, avoids transition metals |

| PIDA | Tandem oxidative-cyclization of hydroquinones | High yields (up to 96%), one-pot reaction |

| Palladium Nanoparticles | Sonogashira cross-coupling | One-pot synthesis |

| Titanium Silicate | Catalytic synthesis of furanones | Efficient process |

| Renewable Feedstocks | Conversion of biomass (e.g., chitin) | Sustainable and green chemistry approach |

Development of Highly Stereoselective and Regioselective Transformations

Achieving precise control over the stereochemistry and regiochemistry of reactions involving the this compound scaffold is crucial for creating complex molecules with specific biological activities or material properties.

Future research will likely focus on developing catalytic systems that can induce high levels of stereoselectivity. For instance, rhodium-based catalysts have been successfully used for the multicomponent synthesis of optically active organic compounds. nih.govacs.org The use of dual-enzyme cascades for the regiodivergent and stereoselective hydroxyazidation of alkenes provides a green and direct route to enantiomerically pure 1,2-azidoalcohols, a strategy that could be adapted for benzofuran (B130515) derivatives. nih.gov Such biocatalytic approaches offer mild reaction conditions and high selectivity. nih.gov

Regioselectivity is another significant challenge. The synthesis of functionalized tetrahydrofuranols by heating chloropolyols in water demonstrates high regioselectivity for the formation of the tetrahydrofuran (B95107) ring, obviating the need for complex protecting group strategies. organic-chemistry.org This method is operationally straightforward and environmentally friendly. organic-chemistry.org Microwave-assisted cyclization has been shown to further improve reaction speed and yield in these systems. organic-chemistry.org

The development of methods that allow for the selective functionalization of different positions on the benzofuran ring is also a priority. For example, a regioselective 5-exo-trig intramolecular oxidative cyclization of ortho-cinnamyl phenols using a palladium catalyst provides a route to 2-benzyl benzo[b]furans. organic-chemistry.org

| Transformation Type | Method/Catalyst | Outcome |

| Stereoselective Synthesis | Rhodium-based catalysts | Optically active compounds |

| Stereoselective Synthesis | Dual-enzyme cascades | Enantiomerically pure 1,2-azidoalcohols |

| Regioselective Cyclization | Heating chloropolyols in water | Functionalized tetrahydrofuranols |

| Regioselective Cyclization | Palladium-catalyzed oxidative cyclization | 2-Benzyl benzo[b]furans |

Advanced Computational Modeling for Predictive Synthesis and Reactivity

Computational chemistry is poised to play an increasingly important role in the design of synthetic routes and the prediction of reactivity for this compound and its derivatives. Density Functional Theory (DFT) and other computational methods can provide valuable insights into reaction mechanisms, transition state energies, and the electronic properties of molecules.

Future research will likely involve the use of computational modeling to:

Predict Reaction Outcomes: By simulating reaction pathways, chemists can predict the most likely products and optimize reaction conditions before ever stepping into the lab. This can save significant time and resources.

Design Novel Catalysts: Computational screening can be used to identify new catalysts with enhanced activity and selectivity for specific transformations of the benzofuran core.

Understand Reactivity: Modeling can elucidate the factors that govern the reactivity of different positions on the this compound scaffold, aiding in the design of regioselective reactions.

Elucidate Mechanistic Pathways: Computational studies can help to unravel complex reaction mechanisms, such as the proposed pathways for the PIDA-mediated oxidative coupling cyclization, which involves a 1,4-Michael addition followed by either intramolecular cyclization or aromatization. thieme-connect.de

For example, theoretical studies on benzofuran derivatives have already been used to investigate HOMO-LUMO energy gaps, molecular electrostatic potential maps, and other electronic properties that influence their chemical behavior. researchgate.net